

JMV7048 In Vivo Administration Protocol for Mouse Xenograft Models

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Compound of Interest		
Compound Name:	JMV7048	
Cat. No.:	B15608967	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JMV7048 is a potent, agonist-based Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Pregnane X Receptor (PXR).[1][2] PXR, a nuclear receptor, is implicated in the development of chemoresistance in various cancers, including colorectal cancer. By hijacking the E3 CRBN ubiquitin ligase and the 26S proteasome system, **JMV7048** targets PXR for ubiquitination and subsequent degradation.[1][2] This mechanism of action aims to sensitize cancer cells to conventional chemotherapeutic agents, thereby offering a novel strategy to overcome drug resistance and delay tumor relapse.[1][3] These application notes provide a detailed protocol for the in vivo administration of **JMV7048** in mouse xenograft models, based on currently available preclinical data.

Data Presentation Pharmacokinetic Parameters of JMV7048 in Mice

While specific tabular data for pharmacokinetic parameters is not readily available in the public domain, studies have characterized the plasma concentration profiles of **JMV7048** following different administration routes. Intravenous (IV) and intraperitoneal (IP) administrations have been shown to provide satisfactory drug exposure.[3]



Parameter	Intravenous (IV)	Intraperitoneal (IP)	Oral (PO)
Cmax	Highest	Moderate	Lowest
AUCt	Highest	Moderate	Lowest
Tmax	Shortest	Moderate	Longest

Caption: Qualitative summary of **JMV7048** pharmacokinetic profiles in mice.

In Vivo Study Parameters for JMV7048 in Mouse

Xenograft Models

Parameter	Details
Drug	JMV7048
Mouse Strain	Scid or Athymic Nude Mice
Tumor Models	Subcutaneous xenografts of human colorectal cancer cell lines (e.g., LS174T, HT29) or patient-derived spheroids (CPP1)
Administration Route	Intravenous (IV) or Intraperitoneal (IP)
Dosage	25 mg/kg
Vehicle	20% Kolliphor® HS 15, 5% Ethanol, in 5% Dextrose in water[3]
Treatment Schedule	4-day consecutive treatment or 5 days a week for 3-4 weeks
Study Initiation	When tumor volume reaches approximately 100 mm ³

Caption: Summary of in vivo study design parameters for **JMV7048**.

Experimental ProtocolsI. Reagents and Materials



JMV7048

- Vehicle components: Kolliphor® HS 15, Ethanol (200 proof), 5% Dextrose in water
- Human colorectal cancer cell lines (e.g., LS174T, HT29)
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS), sterile
- Matrigel® (or similar basement membrane matrix)
- 6-8 week old female Scid or athymic nude mice
- Sterile syringes and needles (27-30 gauge)
- Anesthetic (e.g., isoflurane)
- Calipers for tumor measurement
- Animal balance

II. Preparation of JMV7048 Formulation

- Prepare the vehicle solution by combining 20% Kolliphor® HS 15 and 5% ethanol in 5% dextrose in water.
- Warm the vehicle solution to 37°C to aid in the dissolution of JMV7048.
- Dissolve JMV7048 in the pre-warmed vehicle to achieve the desired final concentration for a 25 mg/kg dose. The injection volume is typically 100-200 μL per mouse.
- Vortex the solution until JMV7048 is completely dissolved.



• The formulation should be prepared fresh daily before administration.

III. Xenograft Tumor Establishment

- Culture human colorectal cancer cells in the appropriate medium supplemented with 10%
 FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
- Wash the cells with sterile PBS and perform a cell count.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 3 x 10^6 cells per $100 \, \mu L$.
- Anesthetize the mice using isoflurane.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- · Monitor the mice for tumor growth.

IV. In Vivo Administration of JMV7048

- Begin tumor measurements with calipers 3-4 days post-implantation.
- Calculate tumor volume using the formula: (Width² x Length) / 2.
- Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100 mm³.
- Administer JMV7048 (25 mg/kg) or vehicle control to the respective groups via intravenous
 or intraperitoneal injection according to the planned schedule (e.g., daily for 4 days, or 5
 days a week for 3-4 weeks).
- Monitor tumor volume and mouse body weight twice a week. Body weight is a key indicator
 of treatment-related toxicity.

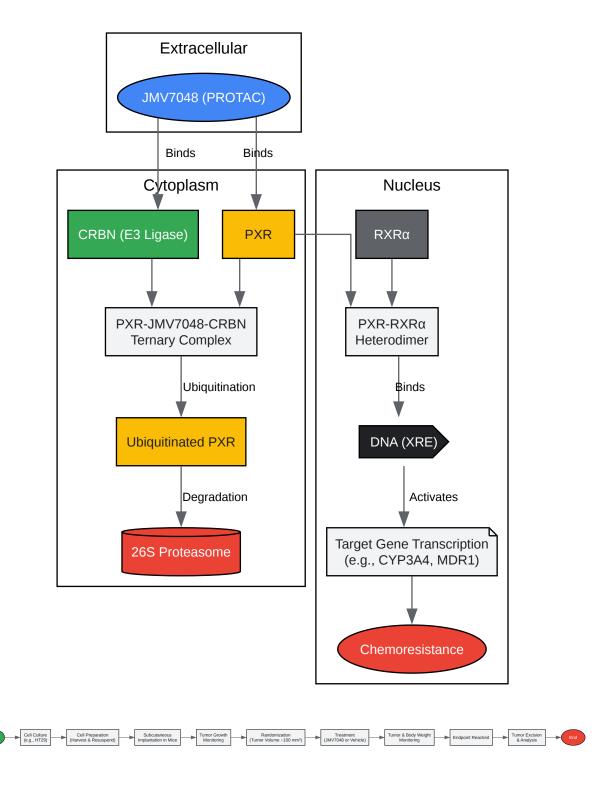
V. Endpoint and Tissue Collection



- Define study endpoints in accordance with institutional animal care and use committee
 (IACUC) guidelines. Endpoints may include a maximum tumor volume or signs of morbidity.
- At the end of the study, euthanize the mice using an approved method.
- Excise the tumors and record their final weight.
- A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for PXR levels) or fixed in 10% neutral buffered formalin for immunohistochemical analysis.

Visualization of Signaling Pathways and Workflows





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References

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